2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom and a thiophene moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling reactions: The thiophene core is then coupled with the benzamide moiety using Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: This compound can be used as a probe to study various biological pathways and molecular targets due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding . The fluorine atom can enhance the compound’s binding affinity and metabolic stability . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
2-fluoro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both a fluorine atom and a thiophene moiety, which can enhance its pharmacological properties and reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
2-fluoro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGNCGAVATESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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